The synthesis of diatrizoate meglumine involves several key steps to create its precursor, diatrizoic acid. A notable method includes:
This process emphasizes the importance of controlling production costs and ensuring safety during synthesis.
Diatrizoate meglumine has a complex molecular structure characterized by its iodine content and sugar moiety. The molecular formula is given as:
The molecular weight is approximately 809.13 g/mol, indicating a substantial size due to the presence of three iodine atoms which contribute significantly to its radiopacity. The structure consists of a triiodobenzoate group linked to a meglumine moiety, enhancing its solubility and functionality as a contrast agent .
Diatrizoate meglumine participates in various chemical reactions primarily related to its role as a contrast agent. The key reactions include:
These reactions are crucial for its effectiveness in medical imaging.
The mechanism of action of diatrizoate meglumine involves its ability to absorb X-rays due to the high atomic number of iodine. When administered:
This mechanism allows clinicians to visualize structures such as the esophagus, stomach, and intestines clearly during diagnostic procedures .
Diatrizoate meglumine exhibits several important physical and chemical properties:
These properties are critical for its application in medical imaging.
Diatrizoate meglumine is primarily used in various scientific and medical applications:
The foundation of modern radiographic contrast media began with inorganic iodine compounds in the early 20th century, but their toxicity limited clinical utility. By the 1950s, organic triiodinated benzene derivatives emerged, leveraging iodine’s high atomic number (53) and k-shell binding energy (33.2 keV), which optimally interacts with diagnostic X-ray spectra to enhance photoelectric absorption. This physical property allowed iodine to attenuate X-rays more effectively than surrounding tissues, creating radiographic contrast [2] [5]. Early ionic monomers like diatrizoate meglumine represented a breakthrough by integrating three iodine atoms covalently bonded to a benzene ring. This configuration increased X-ray attenuation while reducing free iodide toxicity compared to inorganic precursors [2] [7]. These agents enabled vascular and visceral opacification, revolutionizing diagnostic capabilities in computed tomography, angiography, and urography. By the 1970s, iodinated agents accounted for approximately 75 million annual administrations worldwide, establishing themselves as indispensable tools in radiology [2].
Table 1: Evolution of Iodinated Contrast Media
Generation | Time Period | Representative Agents | Key Chemical Attributes |
---|---|---|---|
First (Inorganic) | 1920s-1940s | Sodium iodide | High toxicity, limited clinical use |
Second (Organic Ionic Monomers) | 1950s-1970s | Diatrizoate meglumine | Triiodinated benzene ring; ionic monomers |
Third (Non-Ionic/Low Osmolality) | 1980s-present | Iohexol, Iopamidol | Non-ionic monomers/dimers; reduced osmolality |
Diatrizoate meglumine, introduced in the 1950s, exemplified the first clinically viable high-osmolality ionic monomer. Its chemical structure featured a triiodinated benzene ring with a carboxyl group (-COOH) at position 1 and acetamido groups at positions 3 and 5. The ionic nature arose from dissociation into negatively charged diatrizoate anions (carrying iodine atoms) and positively charged meglumine cations in solution. This structure achieved two critical goals:
Branded as Gastrografin and Cystografin, diatrizoate meglumine became widely adopted for gastrointestinal and genitourinary studies due to its diagnostic reliability. Its success catalyzed research into derivatives like iothalamate, solidifying the ionic monomer class as the standard for decades. However, its hypertonicity caused significant patient discomfort, including heat sensation and nausea, highlighting the need for further innovation [5] [8].
The high osmolality of ionic monomers like diatrizoate meglumine (1,500–2,000 mOsm/kg) drove the development of safer alternatives. Physiologic reactions—including endothelial damage, vasodilation, and hemodynamic imbalances—were directly linked to osmolality [4] [7]. Non-ionic agents, first commercialized in the 1980s, retained triiodinated benzene rings but replaced the carboxyl group with hydrophilic hydroxyl (-OH) groups. This modification eliminated ionic dissociation, yielding two critical advantages:
Table 2: Osmolality and Structural Comparison
Agent Type | Osmolality (mOsm/kg) | Iodine:Particle Ratio | Molecular Structure |
---|---|---|---|
Ionic Monomer (e.g., Diatrizoate meglumine) | 1,500–2,000 | 3:2 | Ionic monomer |
Non-Ionic Monomer (e.g., Iohexol) | 600–850 | 3:1 | Non-ionic monomer |
Non-Ionic Dimer (e.g., Iodixanol) | 290 | 6:1 | Non-ionic dimer |
This transition marked a paradigm shift: By 2000, non-ionic agents comprised over 80% of intravascular administrations due to superior tolerability. Nevertheless, diatrizoate meglumine retained relevance in non-vascular applications (e.g., oral/rectal studies) where its hypertonicity is clinically inconsequential [5] [8]. The innovation trajectory underscores how diatrizoate meglumine’s limitations directly stimulated research into osmolality optimization, reshaping contrast media design priorities toward patient-centered physicochemical properties [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7